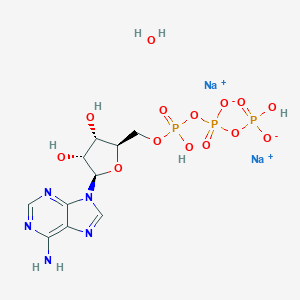

Adenosine 5'-triphosphate disodium salt hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Studying Cellular Processes and Metabolism

ATP disodium salt is a fundamental component of cellular energy storage and transfer. It serves as the primary energy currency in cells, powering various cellular processes like:

- Enzymatic reactions: ATP provides the energy required for enzymes to function and catalyze crucial biochemical reactions .

- Active transport: It fuels the movement of molecules across cell membranes against their concentration gradient, maintaining cellular homeostasis .

- Cellular signaling: ATP acts as a signaling molecule, activating various cellular pathways involved in growth, differentiation, and response to external stimuli .

Researchers utilize ATP disodium salt in various assays to:

- Measure cellular viability and ATP levels: This helps assess the health and metabolic state of cells under different conditions .

- Study enzyme activity: ATP serves as a substrate for many enzymes, allowing researchers to analyze their activity and function .

- Investigate cellular signaling pathways: By manipulating ATP levels or studying its interactions with specific receptors, researchers can gain insights into cellular signaling mechanisms .

Investigating Inflammation and Immune Response

Beyond its role in cellular metabolism, ATP disodium salt plays a crucial role in the immune system. It acts as a danger signal, triggering inflammatory responses and activating immune cells like macrophages. Researchers use ATP disodium salt to:

- Study the activation of the NLRP3 inflammasome: This protein complex plays a critical role in inflammatory response, and ATP can trigger its activation .

- Investigate the role of ATP in immune cell signaling: By studying how ATP interacts with specific receptors on immune cells, researchers can understand how it regulates their function and inflammatory response .

Other Research Applications

ATP disodium salt finds applications in various other research areas, including:

Adenosine 5'-triphosphate disodium salt hydrate is a nucleotide that plays a crucial role in cellular energy transfer. It is composed of adenosine and three phosphate groups, with the chemical formula C10H14N5Na2O13P3 and a molecular weight of 551.15 g/mol. This compound is typically encountered as a white, hygroscopic powder, soluble in water at concentrations of approximately 110 mg/mL at 25°C, while showing limited solubility in organic solvents like ethanol and dimethyl sulfoxide .

The compound serves as a P2 purinoceptor agonist, influencing various physiological processes by interacting with purinergic receptors on cell surfaces . Its structure includes two sodium ions, which enhance its solubility and stability in biological systems.

Cellular Energy Transfer

The primary mechanism of action of ATP lies in its ability to transfer energy through the breaking of phosphodiester bonds in the triphosphate group (Eq. 1). The released energy can be utilized by cellular enzymes to drive various cellular processes [].

Signaling Molecule

In addition to energy transfer, ATP also acts as a signaling molecule in some cellular pathways. By binding to specific receptors, ATP can trigger cascades of events leading to changes in cellular function, such as immune cell activation [].

- Hydrolysis: The breakdown of adenosine 5'-triphosphate into adenosine diphosphate (ADP) and inorganic phosphate (Pi), releasing energy:

- Phosphorylation: It acts as a phosphate donor in phosphorylation reactions, critical for the activation of various enzymes and substrates.

- Signal Transduction: Adenosine 5'-triphosphate can activate various kinases, influencing metabolic pathways and cellular responses to stimuli.

Adenosine 5'-triphosphate disodium salt hydrate is pivotal in numerous biological processes:

- Energy Metabolism: It serves as the primary energy currency in cells, powering metabolic processes through its hydrolysis.

- Cell Signaling: It functions as a signaling molecule that modulates neurotransmission, muscle contraction, and immune responses via purinergic receptors.

- Cell Proliferation and Apoptosis: The compound influences cell growth and programmed cell death through various signaling pathways.

Due to its essential role in these processes, disturbances in adenosine 5'-triphosphate levels can lead to various pathological conditions, including metabolic disorders and cardiovascular diseases.

Adenosine 5'-triphosphate disodium salt hydrate can be synthesized through several methods:

- Enzymatic Synthesis: Utilizing enzymes such as nucleoside triphosphate pyrophosphorylase to catalyze the formation from adenosine diphosphate and inorganic phosphate.

- Chemical Synthesis: Chemical methods involve the phosphorylation of adenosine using phosphoric acid derivatives under controlled conditions to yield adenosine 5'-triphosphate.

- Extraction from Biological Sources: It can also be extracted from yeast or other biological materials where it naturally occurs in high concentrations.

Adenosine 5'-triphosphate disodium salt hydrate has diverse applications across various fields:

- Biotechnology: Used in molecular biology for DNA/RNA synthesis and as a substrate for various enzymatic reactions.

- Pharmaceuticals: Investigated for its potential therapeutic effects in treating ischemic conditions and heart diseases.

- Cell Culture: Employed in cell culture media to enhance cell viability and proliferation.

Research has shown that adenosine 5'-triphosphate disodium salt hydrate interacts with multiple cellular targets:

- Purinergic Receptors: It binds to P2 receptors, influencing calcium signaling and neurotransmitter release.

- Kinases: Acts as a substrate for various kinases, including protein kinase A and protein kinase C, modulating signal transduction pathways.

- Ion Channels: Interacts with ion channels such as ATP-sensitive potassium channels, affecting cellular excitability and muscle contraction.

These interactions highlight its importance in pharmacological research and potential therapeutic applications.

Several compounds share structural or functional similarities with adenosine 5'-triphosphate disodium salt hydrate. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Adenosine 5'-diphosphate | Two phosphate groups | Lower energy currency compared to ATP |

| Adenosine triphosphate magnesium salt | Magnesium instead of sodium | Different solubility properties; used in specific assays |

| Guanosine 5'-triphosphate | Similar nucleotide structure | Plays a role in signaling but distinct from ATP |

| Cytidine 5'-triphosphate | Similar structure | Involved in RNA synthesis; less common than ATP |

Adenosine 5'-triphosphate disodium salt hydrate is unique due to its specific role as an energy donor in cellular processes, its interaction with purinergic receptors, and its broad application across biochemistry and pharmacology.